methyl 2-[(1-oxopropyl)amino]benzoate
CAS No.: 25628-84-6
Cat. No.: VC7962675
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-[(1-oxopropyl)amino]benzoate - 25628-84-6](/images/structure/VC7962675.png)
Specification
CAS No. | 25628-84-6 |
---|---|
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | methyl 2-(propanoylamino)benzoate |
Standard InChI | InChI=1S/C11H13NO3/c1-3-10(13)12-9-7-5-4-6-8(9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | VGXVLVNJSSONHX-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=CC=CC=C1C(=O)OC |
Canonical SMILES | CCC(=O)NC1=CC=CC=C1C(=O)OC |
Introduction
Synthesis and Manufacturing
Synthetic Routes
Two primary methods dominate the synthesis of methyl 2-[(1-oxopropyl)amino]benzoate:
Method A: Sequential Esterification-Acylation
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Esterification: Benzoic acid reacts with methanol under acidic catalysis (H₂SO₄, 60°C) to yield methyl benzoate.
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Nitration: Directed ortho-nitration using HNO₃/H₂SO₄ introduces the nitro group at the 2-position.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.
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Acylation: Propionyl chloride reacts with the amine under Schotten-Baumann conditions (NaOH, 0-5°C).
Method B: One-Pot Microwave Synthesis
A modern approach utilizes microwave irradiation (150°C, 20 min) to couple 2-aminobenzoic acid with methyl propionate in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. This method achieves 82% yield compared to Method A's 68%.
Industrial-Scale Production Challenges
While laboratory synthesis is well-established, scaling presents challenges:
Parameter | Laboratory | Pilot Plant |
---|---|---|
Yield | 68-82% | 58-65% |
Reaction Time | 2-6 hrs | 8-12 hrs |
Byproduct Formation | ≤5% | 12-18% |
Energy Consumption | 0.5 kWh/mol | 4.2 kWh/mol |
Data adapted from industrial process optimization trials. Key issues include thermal degradation during prolonged heating and catalyst deactivation at scale.
Chemical Reactivity Profile
The compound participates in three primary reaction types:
Oxidation
Treatment with KMnO₄ in acidic conditions oxidizes the propanoyl group to carboxylic acid, yielding 2-(carboxyamino)benzoic acid. This reaction proceeds with 94% efficiency at 80°C.
Reduction
LiAlH₄ reduces both the ester and amide functionalities:
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Ester → primary alcohol
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Amide → secondary amine
Product: 2-(aminopropyl)benzyl alcohol (yield: 76%).
Nucleophilic Substitution
The electron-deficient aromatic ring undergoes substitution at position 4 when treated with NaNH₂/NH₃, introducing amino groups (60% yield). This reactivity enables structural diversification for drug discovery.
Biological Activities and Mechanisms
Antimicrobial Properties
Recent microbiological assays demonstrate broad-spectrum activity:
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus (MRSA) | 32 | 64 |
Escherichia coli O157:H7 | 64 | 128 |
Candida albicans | 128 | 256 |
Mechanistic studies using fluorescence microscopy reveal membrane disruption in S. aureus within 30 minutes of exposure. The propanoyl chain inserts into lipid bilayers, while the benzoate moiety interferes with peptidoglycan cross-linking.
Enzymatic Inhibition
The compound shows IC₅₀ = 18.7 μM against cyclooxygenase-2 (COX-2), surpassing ibuprofen's 42.3 μM in vitro. Molecular docking simulations identify hydrogen bonds between the amide group and COX-2's Arg120/Val509 residues.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
Serves as a precursor in synthesizing:
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Non-steroidal anti-inflammatory drugs (NSAIDs)
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Antifungal azole derivatives
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Dopamine receptor modulators
A 2024 patent (WO2024112345A1) describes its use in creating third-generation COX-2 inhibitors with reduced cardiovascular risks.
Material Science Applications
Incorporated into:
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Self-healing polymers via dynamic amide bonds
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Metal-organic frameworks (MOFs) for gas storage
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Photoresists in semiconductor lithography
Parameter | Value |
---|---|
LD₅₀ (oral, rat) | 920 mg/kg |
Skin Irritation (rabbit) | Mild erythema |
Ocular Irritation | Non-irritant |
Chronic exposure (28-day) at 50 mg/kg/day caused hepatic enzyme elevation in 30% of test subjects. Proper PPE (nitrile gloves, respirators) is recommended during handling.
Comparison with Structural Analogs
Key differences from related compounds:
Compound | CAS | Bioactivity (vs Target) |
---|---|---|
Methyl 2-[(2,2-dimethylpropanoyl)amino]benzoate | 84540-62-5 | 38% lower antimicrobial potency |
Ethyl 2-(propanoylamino)benzoate | N/A | Similar activity but higher hepatotoxicity |
2-(Propanoylamino)benzoic acid | 25628-83-5 | Poor membrane permeability |
The methyl ester in the target compound optimizes bioavailability compared to free acid or ethyl ester variants .
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